molecular formula C22H16N4O B12916161 Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)- CAS No. 391197-24-3

Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-

Katalognummer: B12916161
CAS-Nummer: 391197-24-3
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: AFZLNLDXDNORHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine is a complex organic compound that belongs to the class of imidazo[5,1-a]phthalazines This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-ylmethoxy group, and an imidazo[5,1-a]phthalazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[5,1-a]phthalazine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and oxidizing agents like molecular oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]ethanone
  • 6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl derivatives
  • 3-Amino-imidazo[1,2-a]pyridines

Uniqueness

3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

391197-24-3

Molekularformel

C22H16N4O

Molekulargewicht

352.4 g/mol

IUPAC-Name

3-phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine

InChI

InChI=1S/C22H16N4O/c1-2-8-16(9-3-1)21-24-14-20-18-11-4-5-12-19(18)22(25-26(20)21)27-15-17-10-6-7-13-23-17/h1-14H,15H2

InChI-Schlüssel

AFZLNLDXDNORHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C3N2N=C(C4=CC=CC=C43)OCC5=CC=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.